molecular formula C17H27N5O2S2 B2446670 N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898461-94-4

N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2446670
CAS No.: 898461-94-4
M. Wt: 397.56
InChI Key: CYDRADMTTIAXNK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a cyclohexylureido group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Cyclohexylureido Group Introduction: The thiadiazole-2-thiol is then reacted with cyclohexyl isocyanate to introduce the cyclohexylureido group.

    Thioacetamide Moiety Addition: Finally, the compound is reacted with chloroacetic acid or its derivatives to introduce the thioacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The thioacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted thioacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is not well-documented. its structure suggests it could interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-benzothiazolesulfenamide: Used as a rubber accelerator.

    N-cyclohexyl-2-benzothiazol-amine: Known for its industrial applications.

Uniqueness

N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its combination of a thiadiazole ring, a cyclohexylureido group, and a thioacetamide moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDRADMTTIAXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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